molecular formula C8H16N2 B2436437 (3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine CAS No. 2307781-90-2

(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine

Cat. No.: B2436437
CAS No.: 2307781-90-2
M. Wt: 140.23
InChI Key: FLMMACLWTFUFRQ-JGVFFNPUSA-N
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Description

(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophiles for substitution.

Major Products

The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions of nitrogen-containing heterocycles with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and structural features make it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of (3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in their function and subsequent biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine: This compound lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.

    6-methyl-1,2,3,4-tetrahydropyrrolo[2,3-c]pyridine: This compound has a similar structure but is not fully saturated, leading to different chemical properties.

    1,2,3,4,5,6,7,8-octahydroquinoline: This compound is structurally similar but contains a different ring system, which can influence its chemical behavior and applications.

Uniqueness

(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position

Properties

IUPAC Name

(3aS,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMACLWTFUFRQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CCN[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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